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Compound of Interest

Compound Name: Psammaplysene A

Cat. No.: B15563955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Psammaplysene A derivatives, focusing

on their structure-activity relationships (SAR) as potent bioactive compounds.

Psammaplysene A, a bromotyrosine alkaloid isolated from marine sponges, and its analogs

have garnered significant interest due to their diverse biological activities, including

neuroprotection and anticancer effects through histone deacetylase (HDAC) inhibition. This

document summarizes key quantitative data, details experimental protocols for the evaluation

of these compounds, and visualizes associated biological pathways and workflows.

Quantitative Data Summary
The biological activity of Psammaplysene A and its derivatives has been evaluated through

various assays, primarily focusing on their efficacy as HDAC inhibitors and their cytotoxic

effects against cancer cell lines. The following tables summarize the available quantitative data,

allowing for a clear comparison of the different analogs.

Table 1: Histone Deacetylase (HDAC) Inhibitory Activity
of Psammaplysene A Derivatives
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Compound
Modificatio
n

HDAC1
IC50 (nM)

HDAC2
IC50 (nM)

HDAC3
IC50 (nM)

HDAC6
IC50 (nM)

Psammaplin

A (PsA)
Dimer 8 33 12.4 311

PsA-SH Monomer - - - -

5d

Benzene ring

and oxime

moiety

variation

Potent

inhibitor
- - -

5e

Benzene ring

and oxime

moiety

variation

Potent

inhibitor
- - -

Note: Specific IC50 values for derivatives 5d and 5e were not publicly available in the searched

literature, though they were described as potent inhibitors.

Table 2: Cytotoxicity of Psammaplysene A Derivatives
against Cancer Cell Lines

Compound Cell Line IC50 (µM)

Psammaplin A (PsA) PC-3 (Prostate) Cytotoxic

MCF-7 (Breast) Cytotoxic

A549 (Lung) Cytotoxic

HL-60 (Leukemia) Cytotoxic

5d PC-3, MCF-7, A549, HL-60 Comparable to PsA

5e PC-3, MCF-7, A549, HL-60 Comparable to PsA

Note: Specific IC50 values for derivatives 5d and 5e were not publicly available in the searched

literature, though their cytotoxicity was reported to be comparable to Psammaplin A.
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Table 3: Neuroprotective Activity and HNRNPK Binding
of Psammaplysene A

Compound Assay Result

Psammaplysene A FOXO-dependent transcription Increased activity

Psammaplysene A HNRNPK Binding (SPR)
RNA-dependent binding, Kd

~77.3-86.2 µM

PA Derivative 1-4 FOXO-dependent transcription Increased activity

Note: The neuroprotective effects of Psammaplysene A are linked to its binding to the

heterogeneous nuclear ribonucleoprotein K (HNRNPK). All tested derivatives retained the

ability to enhance FOXO-dependent transcription, suggesting they may also possess

neuroprotective properties.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for the key assays used to evaluate the bioactivity of Psammaplysene
A derivatives.

Histone Deacetylase (HDAC) Inhibition Assay
(Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of compounds

against specific HDAC isoforms.

Materials:

Recombinant human HDAC isoforms (HDAC1, HDAC2, etc.)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., Trypsin in assay buffer containing Trichostatin A)
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Test compounds (Psammaplysene A derivatives) dissolved in DMSO

96-well black microplates

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

In a 96-well plate, add the HDAC enzyme solution to each well.

Add the test compound dilutions to the respective wells. Include a positive control (a known

HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle).

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a specified time

(e.g., 60 minutes).

Stop the enzymatic reaction by adding the developer solution. The developer cleaves the

deacetylated substrate, releasing a fluorescent molecule.

Incubate the plate at room temperature for 15-30 minutes.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and

emission at 460 nm).

Calculate the percent inhibition for each compound concentration and determine the IC50

value by plotting the percent inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

Cancer cell lines (e.g., PC-3, MCF-7, A549, HL-60)
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Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum

(FBS) and antibiotics

Test compounds (Psammaplysene A derivatives) dissolved in DMSO

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well clear microplates

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of the test compounds in the cell culture medium.

Remove the old medium from the wells and add the medium containing the test compounds.

Include a vehicle control (DMSO).

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2

incubator.

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable

cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability for each treatment and determine the IC50 value.

HNRNPK Binding Assay (Surface Plasmon Resonance -
SPR)
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SPR is a label-free technique used to measure biomolecular interactions in real-time. This

protocol describes how the binding of Psammaplysene A to HNRNPK can be assessed.

Materials:

SPR instrument and sensor chips (e.g., CM5 chip)

Recombinant human HNRNPK protein (GST-tagged)

Running buffer (e.g., HBS-EP+)

Test compounds (Psammaplysene A and derivatives)

RNA (as the binding of Psammaplysene A to HNRNPK is RNA-dependent)

Immobilization reagents (e.g., EDC, NHS)

Procedure:

Immobilize the GST-HNRNPK protein onto the sensor chip surface using standard amine

coupling chemistry. A control flow cell with an immobilized control protein (e.g., GST) should

be prepared.

Inject a solution of RNA over the chip surface to allow it to bind to the immobilized HNRNPK.

Prepare a series of concentrations of the test compound in the running buffer.

Inject the different concentrations of the test compound over the sensor chip surface and

monitor the binding response in real-time.

After each injection, regenerate the sensor surface using a suitable regeneration solution to

remove the bound analyte.

Subtract the response from the control flow cell to obtain the specific binding signal.

Analyze the binding data to determine the equilibrium dissociation constant (Kd), which

reflects the binding affinity of the compound to the protein.
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Visualizations
The following diagrams illustrate key concepts and workflows related to the study of

Psammaplysene A derivatives.
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Caption: Experimental workflow for SAR studies of Psammaplysene A derivatives.
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Caption: Proposed mechanism of neuroprotection by Psammaplysene A via HNRNPK.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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